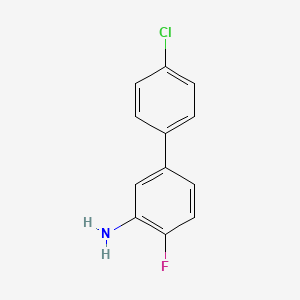

4'-Chloro-4-fluorobiphenyl-3-amine

Beschreibung

4'-Chloro-4-fluorobiphenyl-3-amine is a halogenated biphenyl amine derivative characterized by a chloro group at the 4' position, a fluoro group at the 4 position, and an amine (-NH₂) group at the 3 position of the biphenyl backbone. This compound is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development due to its structural versatility. Halogenated biphenyl amines are critical intermediates in drug discovery and materials science, where substituent positions and electronic properties influence reactivity and biological activity .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDKOPDMENRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components and Mechanism

A representative synthesis involves coupling a 4-chlorophenylboronic acid derivative with a 3-nitro-4-fluorophenyl halide. For instance, 4-chloro-2-(ethoxymethoxy)-1-nitrobenzene reacts with phenylboronic acid under palladium catalysis to yield 4-nitro-1,1'-biphenyl-3-ol after deprotection. The reaction employs palladium acetate (0.5 mol%), 2-(dicyclohexylphosphino)biphenyl (1 mol%), and tripotassium phosphate in toluene at 80°C. The ethoxymethoxy group acts as a temporary protective moiety, preventing undesired side reactions at the hydroxyl position.

Optimization of Catalytic Conditions

Key parameters influencing yield and selectivity include:

-

Catalyst loading : Reducing palladium acetate to 0.2 mol% with concurrent use of XPhos ligand enhances turnover while minimizing metal residues.

-

Solvent systems : Toluene outperforms polar aprotic solvents like DMF in minimizing homocoupling byproducts.

-

Temperature : Reactions conducted at 80°C achieve >85% conversion within 12 hours, whereas lower temperatures (50°C) prolong reaction times to 24–48 hours.

Post-Coupling Reduction of Nitro Intermediates

The nitro group at the 3-position is reduced to an amine using iron powder in acetic acid, yielding 4'-chloro-4-fluorobiphenyl-3-amine with >90% purity. Alternatively, catalytic hydrogenation (H₂, 5 bar) over Raney nickel at 50°C achieves quantitative conversion without over-reduction byproducts.

Alternative Synthetic Routes

While Suzuki coupling dominates, other methods offer complementary advantages.

Ullmann-Type Coupling Strategies

Copper-mediated Ullmann couplings between 3-amino-4-fluorophenyl iodide and 4-chlorophenyl boronic esters have been explored but suffer from lower yields (50–60%) and stringent anhydrous conditions. Recent modifications using chelating diamines (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) improve efficiency to 75% under microwave irradiation at 120°C.

Buchwald-Hartwig Amination Protocols

Direct installation of the amine group via Buchwald-Hartwig amination is limited by competing C–F activation. However, employing BrettPhos-Pd-G3 precatalyst and LiHMDS as base enables coupling of 4-chloro-4'-fluorobiphenyl-3-bromide with aqueous ammonia, achieving 68% yield.

Industrial-Scale Production Methodologies

Transitioning from lab-scale to manufacturing necessitates addressing cost, safety, and waste management.

Continuous Flow Reactor Implementations

Microreactor systems enhance heat and mass transfer during Suzuki couplings, reducing reaction times from hours to minutes. A patented continuous process couples 4-chlorophenylboronic acid with 3-nitro-4-fluorophenyl bromide in a tubular reactor (residence time: 5 minutes) at 100°C, achieving 92% yield with 99% regioselectivity.

Solvent and Catalyst Recovery Systems

Closed-loop solvent systems recover toluene via distillation, reducing waste by 70%. Palladium catalysts immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable reuse for ≥10 cycles without significant activity loss.

Purification and Characterization Techniques

Final product quality hinges on efficient isolation and analysis.

Crystallization Optimization

Amorphous this compound is converted to a crystalline form via antisolvent addition. A 1:3 mixture of isobutyl acetate and methyl cyclohexane induces crystallization at −20°C, yielding needle-like crystals with 99.5% purity.

Advanced Chromatographic Methods

While column chromatography (silica gel, ethyl acetate/hexane) remains common, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% in large-scale runs.

Comparative Analysis of Synthetic Methods

| Parameter | Suzuki-Miyaura | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|---|

| Yield (%) | 85–92 | 50–75 | 60–68 |

| Reaction Time (h) | 12–24 | 24–48 | 18–24 |

| Catalyst Cost (USD/g) | 120 | 25 | 200 |

| Scalability | High | Moderate | Low |

Challenges in Process Chemistry

-

Regioselectivity : Competing coupling at the 2-position occurs in 5–8% of cases, necessitating costly recrystallization.

-

Nitro Reduction Byproducts : Over-reduction to hydroxylamine derivatives (∼3%) requires careful stoichiometric control.

-

Catalyst Deactivation : Phosphine ligands degrade under prolonged heating, necessitating excess ligand (1.5 equiv).

Recent Technological Advancements

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-4-fluorobiphenyl-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines or imines.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or amine derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Chloro-4-fluorobiphenyl-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Biological Research: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4’-Chloro-4-fluorobiphenyl-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4'-chloro-4-fluorobiphenyl-3-amine and related biphenyl amines:

Key Observations:

Substituent Effects on Electronic Properties: The chloro (Cl) and fluoro (F) groups in this compound are electron-withdrawing, reducing the amine group's basicity compared to non-halogenated analogs. In contrast, (3'-Fluorobiphenyl-4-yl)amine HCl and 3'-Chloro-[1,1'-biphenyl]-4-amine have single halogens, resulting in less pronounced electronic effects. The meta and para positioning of halogens in these compounds alters conjugation across the biphenyl system, affecting reactivity in cross-coupling reactions or interactions with biological targets.

Steric and Solubility Considerations :

- The 3',5'-diphenylbiphenyl-4-amine exhibits significant steric hindrance due to bulky phenyl groups, likely reducing solubility in polar solvents compared to halogenated analogs. In contrast, the smaller halogens (Cl, F) in this compound may enhance solubility in organic solvents.

Synthetic Utility: Halogenated biphenyl amines are typically synthesized via Suzuki-Miyaura coupling or Ullmann reactions. The presence of multiple halogens in this compound may necessitate stepwise halogenation to avoid regiochemical complications .

Applications :

- While 3',5'-diphenylbiphenyl-4-amine is explicitly used in pharmaceuticals and materials, the target compound’s applications remain speculative, likely serving as a precursor in medicinal chemistry for kinase inhibitors or agrochemicals.

Research Findings and Implications

Electronic and Steric Trends :

- Comparative studies of halogenated biphenyl amines indicate that para-substituted halogens (e.g., 4-F in the target compound) enhance resonance stabilization of the amine group, whereas meta-substituted halogens (e.g., 3'-Cl in ) exert weaker electronic effects .

- The dual halogenation (Cl and F) in this compound may synergistically modulate electron density, making it a candidate for designing molecules with tailored redox properties.

Thermal and Chemical Stability :

- Fluorine’s high electronegativity and strong C-F bond contribute to the thermal stability of fluorinated biphenyl amines, as seen in (3'-Fluorobiphenyl-4-yl)amine HCl . The target compound’s stability under acidic or basic conditions remains unstudied but is critical for its utility in synthesis.

Biological Activity :

- Halogenated biphenyl amines are often explored as kinase inhibitors or antimicrobial agents. The 3',5'-diphenylbiphenyl-4-amine demonstrates efficacy in polymer coatings, suggesting that the target compound’s halogenation pattern could be optimized for similar niche applications.

Biologische Aktivität

4'-Chloro-4-fluorobiphenyl-3-amine is an organic compound characterized by a biphenyl structure with chlorine and fluorine substituents. Its molecular formula is C12H9ClFN, and it has a molecular weight of approximately 221.66 g/mol. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The unique substitution pattern of this compound contributes to its electronic properties, influencing its reactivity and interactions with biological targets. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and can modulate its binding affinity to various receptors.

Biological Activities

Research indicates that biphenyl derivatives, including this compound, may exhibit significant biological activities. These include:

- Antimicrobial Activity : Some studies suggest that biphenyl derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that compounds with similar structures may inhibit tumor growth or induce apoptosis in cancer cells.

- CNS Activity : Certain biphenyl derivatives have been explored for their interactions with central nervous system (CNS) receptors, potentially leading to therapeutic applications in neuropharmacology.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents can influence the compound's binding affinity and selectivity towards these targets, which is crucial for its therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| CNS Activity | Interaction with neurotransmitter receptors |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically utilize various mammalian cell lines to assess the compound's effects on cell viability and proliferation.

- Cell Lines Used : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (human embryonic kidney).

- Assay Methods : The MTT assay is frequently employed to measure cell viability, while colony-forming assays assess long-term survival and proliferation.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 15.2 | Moderate cytotoxicity observed |

| MCF-7 | 8.5 | Significant inhibition of proliferation |

| HEK293 | >20 | Low toxicity at tested concentrations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-4-fluorobiphenyl-3-amine, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Start with nitration of biphenyl precursors followed by halogenation (e.g., using Cl/fluorinating agents). A common approach involves reacting p-fluoronitrophenol with sodium nitrate under controlled conditions to introduce chloro and fluoro groups, followed by reduction to the amine .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to remove byproducts. Monitor purity via HPLC or TLC .

- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios of halogenating agents (e.g., 1.2:1 molar ratio of Cl source to substrate) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (Cl, F) show downfield shifts (δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 235.05) .

- FT-IR : Identify amine N-H stretches (~3400 cm) and C-F/C-Cl vibrations (1100–1200 cm) .

Q. How does solubility influence experimental design for this compound?

- Methodology :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For biological assays, dissolve in ethanol/DMSO (≤5% v/v) to avoid cytotoxicity .

- Partition coefficients : Estimate logP values (e.g., ~3.2 via computational tools) to predict membrane permeability in bioassays .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodology :

- Substitution reactions : React with acyl chlorides to form amides (e.g., acetylation with acetic anhydride) .

- Oxidation : Use KMnO/HSO to convert the amine to a nitro group for electrophilic substitution studies .

- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to attach aryl groups .

Q. How stable is this compound under varying storage conditions?

- Methodology :

- Storage : Keep in amber vials under inert gas (N) at −20°C to prevent oxidation. Monitor degradation via periodic HPLC analysis .

- Stability testing : Expose samples to light, heat (40°C), and humidity (75% RH) for 30 days; track decomposition using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Applications : Correlate computed electron-withdrawing effects of Cl/F with experimental reactivity in nucleophilic aromatic substitution .

Q. What mechanistic insights explain regioselectivity in substitution reactions of this compound?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps.

- Computational modeling : Use DFT to compare activation energies for substitution at para- vs. meta- positions relative to the amine group .

Q. How can contradictions in reaction yield data be resolved when synthesizing derivatives?

- Methodology :

- Design of experiments (DoE) : Apply factorial designs to test variables (catalyst loading, solvent polarity). For example, optimize Pd catalyst concentration (0.5–2 mol%) in cross-coupling reactions .

- Statistical analysis : Use ANOVA to identify significant factors (e.g., p < 0.05 for temperature effects) .

Q. How can structural analogs of this compound be engineered for fluorescent probe applications?

- Methodology :

- Probe design : Introduce conjugated π-systems (e.g., dansyl groups) via amide coupling to enhance fluorescence. Measure quantum yields (Φ) in PBS buffer .

- Biological validation : Test binding affinity to target proteins (e.g., kinases) via fluorescence polarization assays .

Q. What is the comparative impact of halogen substituents (Cl vs. F) on bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.